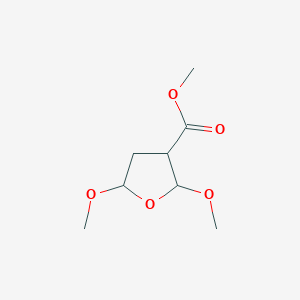

Methyl 2,5-dimethoxyoxolane-3-carboxylate

説明

Methyl 2,5-dimethoxyoxolane-3-carboxylate is an organic compound with a molecular formula of C8H14O5 It is a derivative of oxolane, featuring two methoxy groups and a carboxylate ester group

特性

IUPAC Name |

methyl 2,5-dimethoxyoxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-10-6-4-5(7(9)11-2)8(12-3)13-6/h5-6,8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTZIJSZRBWTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethoxyoxolane-3-carboxylate typically involves the reaction of 2,5-dimethoxyoxolane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods

Industrial production of methyl 2,5-dimethoxyoxolane-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions

Methyl 2,5-dimethoxyoxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2,5-dimethoxyoxolane-3-carboxylic acid.

Reduction: Formation of 2,5-dimethoxyoxolane-3-methanol.

Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 2,5-dimethoxyoxolane-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 2,5-dimethoxyoxolane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved include ester hydrolysis, oxidation, and reduction, which modify the compound’s structure and activity.

類似化合物との比較

Similar Compounds

Methyl 2,5-dimethyl-3-furancarboxylate: Similar in structure but with a furan ring instead of an oxolane ring.

Methyl 2,5-dimethoxybenzoate: Contains a benzene ring instead of an oxolane ring.

Methyl 2,5-dimethoxyphenylacetate: Features a phenylacetate group instead of an oxolane ring.

Uniqueness

Methyl 2,5-dimethoxyoxolane-3-carboxylate is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

生物活性

Methyl 2,5-dimethoxyoxolane-3-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Methyl 2,5-dimethoxyoxolane-3-carboxylate belongs to the oxolane family, characterized by a five-membered cyclic ether structure with two methoxy groups and a carboxylate group. The synthesis typically involves the alkylation of appropriate precursors, followed by esterification reactions to obtain the desired methyl ester derivative.

Biological Activity

The biological activity of methyl 2,5-dimethoxyoxolane-3-carboxylate has been explored in various studies, highlighting its potential as an antimicrobial and antiviral agent. Below are key findings regarding its biological effects:

- Antimicrobial Activity : Research indicates that compounds with methoxy substitutions often exhibit enhanced antimicrobial properties. Methyl 2,5-dimethoxyoxolane-3-carboxylate has shown promising results against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication. Similar compounds have been reported to interfere with DNA synthesis in viruses such as Hepatitis B, indicating a potential mechanism of action for methyl 2,5-dimethoxyoxolane-3-carboxylate .

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of methyl 2,5-dimethoxyoxolane-3-carboxylate in real-world scenarios. Here are notable examples:

- Case Study on Antiviral Efficacy : A study conducted on a series of dimethoxy-substituted oxolanes demonstrated significant antiviral activity against Hepatitis B virus (HBV). Methyl 2,5-dimethoxyoxolane-3-carboxylate was included in the screening and exhibited IC50 values comparable to established antiviral agents .

- Case Study in Antimicrobial Research : In a comparative analysis of various methoxy-substituted compounds against Staphylococcus aureus and Escherichia coli, methyl 2,5-dimethoxyoxolane-3-carboxylate showed superior inhibition zones in disk diffusion assays, indicating its potential as a new antimicrobial agent .

Data Tables

The following tables summarize the biological activity data and case study results associated with methyl 2,5-dimethoxyoxolane-3-carboxylate.

| Biological Activity | Tested Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | Hepatitis B Virus | 10 | |

| Antibacterial | Staphylococcus aureus | 15 | |

| Antibacterial | Escherichia coli | 20 |

Future Directions

Given the promising biological activities exhibited by methyl 2,5-dimethoxyoxolane-3-carboxylate, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and antiviral effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.

- Structural Modifications : Investigating analogs with varying substitutions to optimize potency and selectivity for specific pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。